molecular formula C20H16ClN3O3 B11470522 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11470522
M. Wt: 381.8 g/mol
InChI Key: KEBCXTVZKDCCOS-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a pyrazolopyridinone core

Preparation Methods

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the pyrazolopyridinone core. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres to prevent oxidation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways crucial for cell survival and proliferation. For instance, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity, leading to therapeutic effects such as cancer cell apoptosis .

Comparison with Similar Compounds

Similar compounds to 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolopyridinone derivatives and benzodioxole-containing molecules. These compounds often share similar synthetic routes and chemical properties but differ in their biological activities and applications. For example:

The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H16ClN3O3/c21-16-4-2-1-3-13(16)14-8-19(25)23-20-15(14)9-22-24(20)10-12-5-6-17-18(7-12)27-11-26-17/h1-7,9,14H,8,10-11H2,(H,23,25)

InChI Key

KEBCXTVZKDCCOS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5Cl

Origin of Product

United States

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